Cas no 1270036-39-9 (5-Bromo-2-methyl-L-phenylalanine)

5-Bromo-2-methyl-L-phenylalanine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-methyl-L-phenylalanine
- (2S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid
- L-Phenylalanine, 5-bromo-2-methyl-
- (S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid
- 1270036-39-9
-
- インチ: 1S/C10H12BrNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
- InChIKey: BCAFLSOPSHVVMA-VIFPVBQESA-N
- ほほえんだ: C(O)(=O)[C@H](CC1=CC(Br)=CC=C1C)N
計算された属性
- せいみつぶんしりょう: 257.00514g/mol
- どういたいしつりょう: 257.00514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 1.519±0.06 g/cm3(Predicted)
- ふってん: 386.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.21±0.15(Predicted)
5-Bromo-2-methyl-L-phenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579192-500mg |
(S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid |
1270036-39-9 | 98% | 500mg |
¥3294.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579192-250mg |
(S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid |
1270036-39-9 | 98% | 250mg |
¥2410.00 | 2024-08-09 | |
Cooke Chemical | LN9107758-250mg |
1270036-39-9 | (S)-2-amino-3-(5-bromo-2-methylphenyl)propanoicacid | 250mg |
RMB 1377.60 | 2025-02-20 | ||
Cooke Chemical | LN9107758-500mg |
1270036-39-9 | (S)-2-amino-3-(5-bromo-2-methylphenyl)propanoicacid | 500mg |
RMB 2027.20 | 2025-02-20 |
5-Bromo-2-methyl-L-phenylalanine 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
5-Bromo-2-methyl-L-phenylalanineに関する追加情報
5-Bromo-2-methyl-L-phenylalanine: A Comprehensive Overview
5-Bromo-2-methyl-L-phenylalanine (CAS No. 1270036-39-9) is a derivative of phenylalanine, an essential amino acid, with a bromine substituent at the 5-position and a methyl group at the 2-position on the aromatic ring. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including drug discovery, biochemistry, and organic synthesis. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and current research trends surrounding 5-bromo-2-methyl-l-phenylalanine.
The molecular structure of 5-bromo-2-methyl-l-phenylalanine consists of a benzene ring substituted with bromine and methyl groups, an amino group (-NH₂), and a carboxylic acid (-COOH) group. The stereochemistry of the molecule is determined by the L configuration of the amino acid backbone. This specific arrangement imparts unique physicochemical properties to the compound, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly those with potential therapeutic applications.
One of the most notable applications of 5-bromo-2-methyl-l-phenylalanine is in the field of medicinal chemistry. Researchers have explored its use as a precursor for constructing complex molecules with desired pharmacokinetic profiles. For instance, studies published in 2023 have demonstrated its utility in designing peptidomimetics that target specific receptors or enzymes involved in diseases such as cancer and neurodegenerative disorders. The bromine substituent on the aromatic ring plays a crucial role in modulating the electronic properties of the molecule, thereby enhancing its binding affinity to target proteins.
In addition to its role in drug design, 5-bromo-2-methyl-l-phenylalanine has also been investigated for its potential in enzyme catalysis and biocatalysis. Enzymatic transformations using this compound have been reported to yield high enantioselectivity, making it a promising substrate for asymmetric synthesis. Recent advancements in biocatalytic methods have further expanded its applicability, particularly in the production of chiral intermediates for pharmaceuticals.
The synthesis of 5-bromo-2-methyl-l-phenylalanine typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. A common approach includes the bromination of a methyl-substituted phenylalanine derivative followed by stereochemical resolution to obtain the L-enantiomer. Researchers have also explored alternative routes using transition metal catalysts to improve reaction efficiency and yield.
From a biological standpoint, 5-bromo-2-methyl-l-phenylalanine exhibits interesting interactions with cellular systems. Studies have shown that it can modulate cellular signaling pathways by acting as an agonist or antagonist at specific receptor sites. This property has led to its investigation as a potential lead compound for developing novel therapeutics targeting chronic diseases such as diabetes and cardiovascular disorders.
In conclusion, 5-bromo-2-methyl-l-phenylalanine (CAS No. 1270036-39-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic and biological research, positions it as a valuable tool in modern science. As ongoing studies continue to uncover new insights into its properties and uses, this compound is expected to play an increasingly important role in both academic research and industrial applications.
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